molecular formula C10H8N3NaO2 B2938379 Sodium;6-(1-methylimidazol-4-yl)pyridine-2-carboxylate CAS No. 1993320-07-2

Sodium;6-(1-methylimidazol-4-yl)pyridine-2-carboxylate

Cat. No.: B2938379
CAS No.: 1993320-07-2
M. Wt: 225.183
InChI Key: WCPYFITYDVAKGO-UHFFFAOYSA-M
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a fundamental nitrogen heterocycle and as such mimics for various nucleoside bases as well as histidine and histamine .


Synthesis Analysis

Imidazole is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol. The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is slightly more basic than imidazole, as indicated by the pKa’s of the conjugate acids of 7.0 and 7.4 .

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated the synthesis of novel compounds through the manipulation of sodium salts and related structures, leading to insights into their crystal structures, magnetic properties, and potential for forming positional isomers. For instance, the synthesis of novel triarylmethyl carbocation radical salts, including variations with pyridine groups, highlights the significance of positional isomerism and its impact on the molecular properties such as magnetic susceptibility and NIR absorption bands (Guo-Ping Yong et al., 2015).

Catalysis and Ligand Design

The development of rigid, bidentate N-heterocyclic carbene-pyridine ligands for use in catalysis reveals the relationship between steric and electronic effects in catalytic processes. Such ligands have been employed in palladium-catalyzed allylic substitution reactions, offering insights into the interplay between ligand design and catalytic efficiency (Anthony R. Chianese et al., 2009).

Biological and Medicinal Applications

The exploration of sodium salts in the context of biological activities demonstrates their potential in drug discovery and therapeutic applications. For example, studies on the synthesis and reactivity of fluorescent N-/purin-6-yl/pyridinium salts reveal new families of ionic side-products in oligonucleotide synthesis, which could have implications for genetic engineering and pharmaceuticals (R. Adamiak et al., 1985).

Material Science and Photophysical Properties

Research into the luminescent properties of lanthanide complexes with substituted bis(benzimidazolyl)pyridines showcases the utility of such compounds in material science, particularly in the development of new luminescent materials. The study of these complexes offers valuable data on their structural and photophysical properties, which could be applied in the design of optical and electronic devices (S. Petoud et al., 1997).

Mechanism of Action

The mechanism of action of imidazole derivatives is diverse and depends on the specific compound. Some imidazole derivatives show anticancer activities against various cancer cell lines .

Future Directions

The broad range of chemical and biological properties of imidazole makes it a promising area for future research . There is a great importance of heterocyclic ring containing drugs , and imidazole containing moiety occupied a unique position .

Properties

IUPAC Name

sodium;6-(1-methylimidazol-4-yl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2.Na/c1-13-5-9(11-6-13)7-3-2-4-8(12-7)10(14)15;/h2-6H,1H3,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPYFITYDVAKGO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C2=NC(=CC=C2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N3NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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